
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2012 and has since gained popularity as a recreational drug due to its potent psychoactive effects. However, this compound also has potential scientific research applications, particularly in the field of pharmacology and neuroscience.
Mécanisme D'action
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone acts as a full agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. This receptor plays a key role in regulating various physiological processes such as pain, appetite, and mood. By binding to CB1, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone activates the receptor and produces its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. Additionally, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent and selective CB1 agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, the psychoactive effects of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone may make it difficult to conduct certain experiments, particularly those involving behavior.
Orientations Futures
There are several future directions for research on 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone. One potential area of study is its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Additionally, further research is needed to determine the safety and efficacy of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone in the treatment of various diseases. Finally, studies on the structure-activity relationship of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone may lead to the development of new and more effective cannabinoid-based drugs.
Méthodes De Synthèse
The synthesis of 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-(5-bromopentyl)-1H-indazole-3-carboxylic acid to yield 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone.
Applications De Recherche Scientifique
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases such as cancer, epilepsy, and chronic pain. In a study conducted on mice, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone was found to have antitumor effects by inhibiting the growth of cancer cells. It also showed anticonvulsant properties in a study on rats, suggesting its potential use in the treatment of epilepsy. Furthermore, 1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone has been shown to have analgesic effects, which may be useful in the management of chronic pain.
Propriétés
IUPAC Name |
1,3-dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-6-2-1-3-7-15)11-4-5-12-9-17-10-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDYHXMFDGTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-yl(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
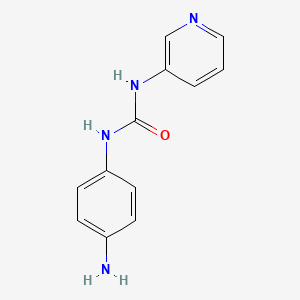
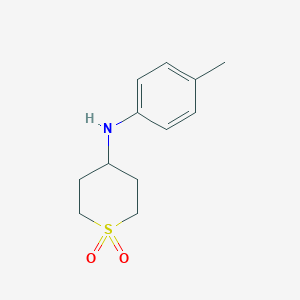
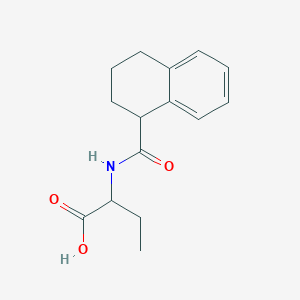
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
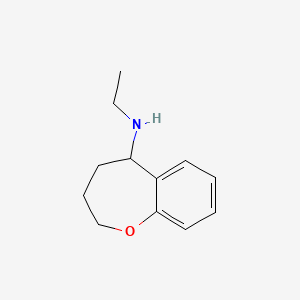
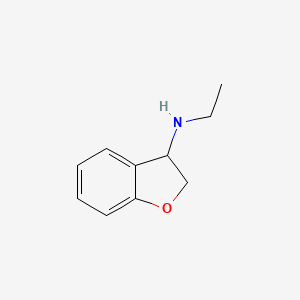
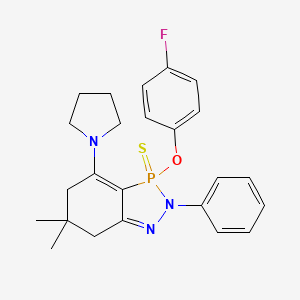
![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)